Product packaging for BAPTA-tetracesium Salt(Cat. No.:CAS No. 480436-84-8)

BAPTA-tetracesium Salt

Cat. No.: B586914
CAS No.: 480436-84-8
M. Wt: 1004.028
InChI Key: SLDZIKGGMGELCS-UHFFFAOYSA-J
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Description

Overview of Calcium Chelators as Research Probes

Calcium ions (Ca²⁺) are ubiquitous second messengers, playing a critical role in a vast array of physiological and cellular processes. fluorofinder.comacs.org These processes include muscle contraction, neurotransmission, hormone secretion, cell division, and apoptosis. fluorofinder.com The concentration of free Ca²⁺ in the cytosol is tightly regulated, with resting levels typically around 100 nM, which can increase rapidly and transiently upon stimulation. fluorofinder.com

To investigate the precise role of calcium in these events, researchers rely on tools that can manipulate and measure intracellular calcium concentrations. Calcium chelators are molecules that can selectively bind to Ca²⁺ ions, effectively buffering the concentration of free Ca²⁺. biotium.commdpi.com By introducing these chelators into cells or experimental solutions, scientists can control the cytosolic calcium concentration, which is an important method for studying the roles of calcium. biotium.combiotium.com These chelators are essential for creating calcium buffers with well-defined Ca²⁺ concentrations and for preventing Ca²⁺-induced cellular damage in experimental settings. chemsrc.com

Historical Context of BAPTA Development and Application

The development of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) by Roger Tsien in the 1980s was a significant advancement in the study of calcium signaling. nih.gov Before BAPTA, researchers primarily used chelators like EGTA and EDTA. However, these compounds had limitations, including sensitivity to pH changes within the physiological range and slower calcium binding and release kinetics. thermofisher.com

BAPTA was designed to overcome these limitations. nih.gov Key advantages of BAPTA and its derivatives include:

High Selectivity: BAPTA exhibits a much higher selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is abundant in cells. nih.govmaxanim.commaxanim.com

pH Insensitivity: Its ability to bind calcium is relatively insensitive to changes in intracellular pH within the normal physiological range. nih.govmaxanim.combioscience.co.uk This is a significant improvement over EGTA. nih.gov

Fast Kinetics: BAPTA binds and releases calcium ions much more rapidly than EGTA, allowing for the study of fast calcium transients. nih.govthermofisher.com

These properties made BAPTA a superior calcium buffer for many biological experiments. thermofisher.com The core BAPTA structure also became the foundation for developing a generation of fluorescent calcium indicators, such as Fura-2, Indo-1, and Fluo-3, which allow for the visualization of calcium dynamics in living cells. nih.govgoogle.com

Significance of Cesium Counterions in BAPTA-based Research Methodologies

BAPTA is an acid with four carboxylic acid groups. To be used in physiological experiments, it is typically prepared as a salt with counterions like sodium, potassium, or cesium. The choice of the counterion is not arbitrary and can be critical for specific experimental techniques.

BAPTA-tetracesium salt is particularly significant in the field of electrophysiology, especially for patch-clamp experiments. thermofisher.com In this technique, a micropipette is used to form a tight seal with a small patch of the cell membrane, allowing for the measurement of ion channel currents. The solution inside the pipette, which perfuses the cell interior, must have a carefully controlled ionic composition.

Cesium ions (Cs⁺) are often used in these internal solutions as a potassium (K⁺) channel blocker. By replacing potassium with cesium, researchers can eliminate the current from most potassium channels, which would otherwise interfere with the measurement of currents from other channels, such as calcium channels. Therefore, using this compound allows researchers to simultaneously buffer intracellular calcium and block potassium channels, isolating the specific electrical signals they wish to study.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 480436-84-8 pharmaffiliates.comscbt.com
Molecular Formula C₂₂H₂₀Cs₄N₂O₁₀ pharmaffiliates.comscbt.com
Molecular Weight 1004.02 g/mol pharmaffiliates.comscbt.com
Appearance Off-White to Pale Beige Solid pharmaffiliates.com
Common Synonyms N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(carboxymethyl)glycine Tetracesium Salt pharmaffiliates.comscbt.com

Table 2: Comparison of Common Calcium Chelators

FeatureBAPTAEGTAEDTAReference(s)
Selectivity for Ca²⁺ over Mg²⁺ HighModerateLow nih.govthermofisher.commaxanim.com
pH Sensitivity (in physiological range) LowHighHigh nih.govthermofisher.commaxanim.com
Ca²⁺ Binding/Release Rate FastSlowFast nih.govthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20Cs4N2O10 B586914 BAPTA-tetracesium Salt CAS No. 480436-84-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracesium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10.4Cs/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZIKGGMGELCS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cs4N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747081
Record name Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1004.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480436-84-8
Record name Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks of Intracellular Calcium Dynamics and Chelation

Fundamental Principles of Calcium Homeostasis in Cellular Systems

Cellular life operates under a strict regimen of calcium control. A fundamental principle of calcium homeostasis is the maintenance of an extremely steep electrochemical gradient between the outside and inside of the cell. The concentration of free Ca²⁺ in the cytoplasm of a resting cell is meticulously kept around 100 nanomolar (nM), which is about 10,000 times lower than the concentration found in the extracellular environment (millimolar, mM). tandfonline.comnih.gov This low resting concentration is crucial, as it allows for transient, localized increases in Ca²⁺ to serve as a potent and versatile intracellular signal, while avoiding the toxic effects of calcium overload. nih.govannualreviews.org

This gradient is established and maintained by a sophisticated system of pumps, exchangers, and channels located in the plasma membrane and the membranes of intracellular organelles. tandfonline.comnih.gov

Pumps: ATP-driven pumps, such as the Plasma Membrane Ca²⁺-ATPase (PMCA) and the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), actively move Ca²⁺ out of the cytoplasm, either into the extracellular space or into internal storage compartments like the endoplasmic reticulum (ER). nih.govbrains-minds-media.org

Exchangers: The Sodium-Calcium (Na⁺/Ca²⁺) exchanger (NCX) uses the electrochemical gradient of sodium to extrude calcium from the cell. tandfonline.com

Channels: Upon receiving a stimulus, gated Ca²⁺ channels in the plasma membrane (e.g., voltage-gated calcium channels) or the ER/SR membrane (e.g., IP₃ receptors and ryanodine (B192298) receptors) open, allowing a rapid but localized influx of Ca²⁺ into the cytoplasm, which can raise the concentration by 100-fold or more to initiate a cellular response. tandfonline.combrains-minds-media.org

In addition to these transport mechanisms, cells possess endogenous (native) calcium buffers. These are primarily proteins, such as calmodulin and calbindin, that can reversibly bind Ca²⁺ ions. annualreviews.orgaimsciences.org These buffers help to shape the amplitude, duration, and spatial spread of calcium signals, effectively modulating the information conveyed by the Ca²⁺ transient. nih.govaimsciences.org The introduction of an exogenous buffer like BAPTA-tetracesium salt adds to this native buffering capacity, allowing researchers to precisely control and study these signaling events. nih.gov

Ligand-Binding Kinetics and Thermodynamics of Calcium Chelation

Chelation is a specific type of binding process where a multi-dentate ligand—a molecule capable of forming multiple bonds—wraps around a central metal ion. BAPTA is a synthetic chelator designed to be highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial feature for its use in a cellular environment where Mg²⁺ is abundant. thermofisher.com The BAPTA molecule coordinates a calcium ion using four carboxylate groups, two amine nitrogens, and two ether oxygens. wikipedia.org The tetracesium salt form of BAPTA is often utilized for its solubility and ionic properties in experimental solutions. thomassci.comfishersci.com

Kinetics: The key kinetic advantage of BAPTA over older chelators like EGTA is its rapid binding rate (on-rate). thermofisher.comfrontiersin.org While both BAPTA and EGTA have similar equilibrium affinities for Ca²⁺, BAPTA binds and releases the ion much faster. researchgate.netnih.gov This "fast buffering" allows BAPTA to effectively capture Ca²⁺ ions very close to their point of entry, such as the mouth of a calcium channel, thereby preventing the signal from propagating. frontiersin.orgnih.gov This property makes BAPTA an invaluable tool for studying processes that depend on highly localized, rapid Ca²⁺ signals, known as nanodomains. researchgate.net

Thermodynamics: The stability of the Ca²⁺-BAPTA complex is described by its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to an ion. A lower Kd indicates a higher affinity. The Kd of BAPTA for Ca²⁺ is consistently reported to be in the sub-micromolar range, though the exact value can be influenced by factors like pH, ionic strength, and temperature. wikipedia.orgresearchgate.net For instance, one study reports a Kd of 126 nM under specific experimental conditions, which aligns well with published values. researchgate.net The Kd for the tetracesium salt has been reported as 0.59 µM in the absence of Mg²⁺ and 0.70 µM in the presence of 1 mM Mg²⁺. thomassci.comfishersci.com

The binding process is also characterized by thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS). The chelate effect, a key thermodynamic principle, explains why multidentate ligands like BAPTA form much more stable complexes than a collection of similar monodentate ligands. wikipedia.org This effect is largely driven by a favorable increase in entropy upon binding. wikipedia.org For some chelation reactions, the binding can be exothermic (releasing heat, negative ΔH) or endothermic (absorbing heat, positive ΔH), depending on the specific interactions and conformational changes involved. nih.govnih.govacs.org

Comparative Properties of Common Calcium Chelators
PropertyBAPTAEGTA
Ca²⁺ Kd (approx.)~100-220 nM frontiersin.orgresearchgate.net~70 nM frontiersin.org
Ca²⁺ On-Rate (kon)~4.0 - 6 x 10⁸ M⁻¹s⁻¹ frontiersin.orgcore.ac.uk~1.05 x 10⁷ M⁻¹s⁻¹ frontiersin.org
Binding SpeedVery Fast thermofisher.comSlow frontiersin.org
pH Sensitivity (around pH 7)Low core.ac.ukHigh core.ac.uknih.gov

Quantitative Modeling of Intracellular Calcium Buffering Mechanisms

To fully understand and predict the impact of chelators like this compound on cellular Ca²⁺ signals, researchers employ quantitative models. These models range from simpler analytical equations to complex computational simulations that account for the spatial and temporal dynamics of calcium within the cell.

The concept of buffering capacity (κ) is central to analytical models. It quantifies the ability of a buffer system to resist changes in free Ca²⁺ concentration. In a simplified single-compartment model, the buffering capacity of an added mobile buffer (like BAPTA) can be calculated, and its effect on the endogenous fixed buffers of the cell can be predicted. jneurosci.org The addition of an exogenous buffer increases the total buffering capacity of the cytoplasm. nih.gov This increased capacity slows down the rate of Ca²⁺ decay after a transient influx and reduces the peak amplitude of the signal, effectively dampening it. jneurosci.org Analytical solutions can be derived for steady-state Ca²⁺ profiles around a source like a channel, which show that the effectiveness of a buffer in the immediate vicinity (tens of nanometers) is highly dependent on its kinetic properties and mobility. nih.gov

While analytical models provide valuable insights, they often rely on simplifying assumptions. Computational simulations offer a more powerful approach to explore complex scenarios. These models typically solve reaction-diffusion equations, which describe how Ca²⁺ ions and buffer molecules move (diffuse) and interact (react) within the complex three-dimensional geometry of a cell. aimsciences.orgnjit.edu

These simulations can incorporate:

Realistic Cell Geometries: Modeling specific cellular structures like dendrites or presynaptic terminals.

Stochastic Channel Behavior: Simulating the random opening and closing of individual ion channels, which is a major source of noise in calcium signaling. plos.org

Multiple Buffer Types: Including both endogenous (fixed and mobile) and exogenous buffers (like BAPTA) with their specific kinetic parameters. brains-minds-media.orgnih.gov

Diffusion Barriers: Modeling subcellular structures that can impede the movement of Ca²⁺ and buffers, which can surprisingly alter the relative effectiveness of fast and slow buffers like BAPTA and EGTA. nih.gov

Simulations have been crucial in demonstrating how the fast kinetics of BAPTA allow it to effectively "clamp" Ca²⁺ concentrations and prevent the activation of Ca²⁺-dependent processes, an effect that the slower-binding EGTA cannot achieve to the same degree, especially within nanodomains close to channels. frontiersin.orgnih.govresearchgate.net By combining experimental data with computational models, researchers can investigate how altering the cell's buffering capacity with BAPTA can dramatically change cellular behavior, for instance, shifting a neuron's firing pattern from regular spiking to bursting. nih.gov These simulations are essential tools for interpreting experimental results and for forming new hypotheses about the intricate regulation of intracellular calcium.

Methodological Applications of Bapta Tetracesium Salt in Experimental Biology

Integration in Electrophysiological Recording Techniques

The control of intracellular Ca²⁺ is critical in electrophysiology to isolate and study specific ion currents and neuronal behaviors. BAPTA-tetracesium salt is introduced directly into the cell via the patch pipette during whole-cell recordings, allowing for the precise manipulation of the intracellular environment. nih.govnih.gov

Patch-Clamp Configurations for Calcium Current Modulation

In whole-cell patch-clamp recordings, this compound is a key component of the internal pipette solution. queens.orgphysiology.org Its primary function is to buffer intracellular Ca²⁺, which can modulate the activity of voltage-gated calcium channels (VGCCs). By chelating Ca²⁺, BAPTA can prevent or reduce Ca²⁺-dependent inactivation of these channels, leading to sustained Ca²⁺ currents that are easier to measure and analyze. queens.orgphysiology.org

Research in bovine adrenal chromaffin cells demonstrated that increasing concentrations of BAPTA in the intracellular solution augmented the peak Ca²⁺ current amplitude. queens.org However, it also induced a significant positive shift in the voltage sensitivity of Ca²⁺ currents, a factor that researchers must consider when investigating voltage-dependent modulation. queens.org This effect was not observed with the slower Ca²⁺ chelator EGTA, highlighting the unique impact of BAPTA's kinetic properties. queens.org

Cell TypeBAPTA Concentration (mM)Key FindingReference
Bovine Adrenal Chromaffin Cells0.1 - 60Augmented peak Ca²⁺ current and shifted voltage sensitivity positively. queens.org
Newborn Rabbit Ventricular Myocytes5Enhanced peak L-type Ca²⁺ current (ICa,L) compared to EGTA. physiology.org
HEK cells expressing TRPC51 - 10Suppressed potentiation of TRPC5 current, likely by rapidly buffering Ca²⁺ influx. nih.gov

This table summarizes findings on how this compound modulates calcium currents in different cell types during patch-clamp experiments.

Intracellular Perfusion and Dialysis Studies

The whole-cell patch-clamp configuration effectively allows for the intracellular perfusion or dialysis of the cell with the contents of the pipette solution. physiology.orgnih.gov This enables researchers to introduce this compound and control the intracellular Ca²⁺ concentration over the course of an experiment. For instance, in studies of synaptic transmission, dialyzing a postsynaptic neuron with a BAPTA-containing solution is a common strategy to determine if postsynaptic Ca²⁺ is necessary for the induction of certain forms of synaptic plasticity. nih.gov

In studies on dorsal raphe serotonin (B10506) neurons, dialysis with an internal solution containing 25 mM this compound was used to investigate depolarization-induced suppression of excitation (DSE). nih.gov The inclusion of BAPTA prevented the induction of DSE, demonstrating that a rise in postsynaptic intracellular Ca²⁺ is required for this form of short-term plasticity. nih.gov

Effects on Neuronal Excitability and Synaptic Transmission

By controlling intracellular Ca²⁺ levels, this compound has profound effects on neuronal excitability and synaptic communication. In CA1 pyramidal cells, including 15 mM BAPTA in the recording electrode to lower postsynaptic Ca²⁺ levels led to a significant increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs). physiology.org This suggests that basal postsynaptic Ca²⁺ levels can tonically suppress AMPA receptor-mediated synaptic transmission. physiology.org

Conversely, at inhibitory synapses, such as the basket cell-Purkinje cell synapse, including BAPTA in the postsynaptic Purkinje cell did not alter the effects of ryanodine (B192298) on evoked inhibitory postsynaptic currents (eIPSCs). nih.gov This indicated that the observed ryanodine-induced reduction in eIPSC amplitude was due to an effect on presynaptic calcium stores, as postsynaptic calcium was effectively buffered by BAPTA. nih.gov

Neuronal PreparationBAPTA Concentration (mM)Observed EffectConclusionReference
CA1 Pyramidal Cells15Increased mEPSC frequency.Postsynaptic Ca²⁺ levels tonically suppress AMPAR-mediated transmission. physiology.org
Dorsal Raphe Serotonin Neurons25Prevented depolarization-induced suppression of excitation (DSE).Rise in postsynaptic Ca²⁺ is required for DSE induction. nih.gov
Purkinje Cells10 and 40Did not alter the effect of ryanodine on eIPSCs.The effect of ryanodine is presynaptic. nih.gov

This table presents research findings on the effects of intracellular this compound on neuronal excitability and synaptic events.

Utilization in Fluorescence Microscopy and Imaging Studies

This compound is also a valuable adjunct in fluorescence microscopy, particularly in experiments that aim to correlate Ca²⁺ dynamics with cellular functions.

Co-loading with Calcium Indicators for Signal Resolution

To accurately measure and control intracellular Ca²⁺ concentrations, this compound is often co-loaded with a fluorescent Ca²⁺ indicator, such as fura-2, via the patch pipette. nih.gov This combination allows for simultaneous electrophysiological recording and ratiometric Ca²⁺ imaging. The BAPTA acts as a buffer to set the basal Ca²⁺ level and prevent large, uncontrolled fluctuations, while the indicator dye reports the resulting Ca²⁺ concentration. nih.gov

In a study on TRPC5 channels, HEK cells were recorded with an internal solution containing approximately 1 mM BAPTA and 100 µM fura-2. nih.gov This allowed the researchers to monitor intracellular [Ca²⁺] while recording channel currents, determining the range of Ca²⁺ concentrations required for TRPC5 potentiation. nih.gov

Confocal and Two-Photon Microscopy Applications

The use of this compound extends to advanced imaging techniques like confocal and two-photon microscopy. These methods provide high-resolution, three-dimensional images of cells and tissues. When studying fine structures like dendritic spines, researchers can fill a neuron with this compound through a patch pipette to buffer local Ca²⁺ signals that might otherwise lead to morphological changes during imaging. unige.ch

In experiments imaging dendritic spines in organotypic hippocampal cultures, an intrapipette solution containing 11 mM this compound was used. unige.ch This helped to stabilize the intracellular environment and isolate the effects of externally applied enzymes, such as matrix metalloproteinase MMP-9, on spine morphology. unige.ch Two-photon microscopy, in particular, benefits from the stable intracellular milieu provided by BAPTA, enabling functional imaging deep within living brain slices with fluorescent Ca²⁺ indicators. researchgate.net

Spatiotemporal Control of Calcium Transients

The rapid on-rate of BAPTA allows for the effective buffering of localized and transient increases in intracellular calcium, providing researchers with a method for spatiotemporal control over Ca²⁺ signals. Unlike slower chelators such as EGTA, BAPTA can intercept calcium ions close to their point of entry, such as near the mouth of an ion channel, thereby preventing their diffusion to more distant targets. This property is crucial for investigating cellular processes that are governed by microdomains of high calcium concentration.

In a study on the potentiation of TRPC5 channels, the fast-buffering capacity of BAPTA was highlighted. When 10 mM BAPTA was included in the intracellular solution during patch-clamp recordings, it effectively prevented the potentiation of TRPC5 currents that is normally triggered by a rise in intracellular calcium. nih.govscienceopen.com This demonstrates BAPTA's ability to control [Ca²⁺] at small time and spatial scales near the points of Ca²⁺ entry. nih.gov This level of control allows researchers to distinguish between cellular events triggered by highly localized, rapid calcium transients and those dependent on slower, more global changes in cytosolic calcium.

Application in Biochemical and Biophysical Assays

The utility of this compound extends to a variety of biochemical and biophysical assays designed to elucidate the mechanisms of calcium-dependent cellular functions. By precisely controlling the availability of intracellular free calcium, researchers can modulate the activity of enzymes and signaling pathways, study protein-calcium interactions, and investigate the machinery of neurotransmitter release.

Enzyme Activity Modulation and Calcium-Dependent Pathways

This compound is instrumental in studies aimed at determining the calcium dependency of various enzymatic activities and signaling cascades. By clamping intracellular calcium at low levels, researchers can effectively inhibit calcium-dependent enzymes and pathways, thereby confirming the role of calcium in a given process.

For instance, in a study of volume-sensitive outwardly rectifying chloride channels (ICl,swell) in neuroblastoma cells, BAPTA was used to demonstrate that the activation of these channels was not dependent on intracellular calcium. physiology.org The pipette solution contained 10 mM this compound, which ensured that any potential influx or release of calcium was rapidly buffered. physiology.org This allowed the researchers to conclude that the observed G protein-stimulated currents were not due to Ca²⁺-dependent Cl⁻ channels. physiology.org

Another example comes from the study of long-term depression (LTD) in the ventral tegmental area (VTA). To test the hypothesis that a rise in postsynaptic calcium is necessary for the induction of LTD, neurons were recorded with a patch pipette solution containing 25 mM BAPTA. This high concentration of the fast calcium chelator completely blocked the induction of LTD, confirming the critical role of a postsynaptic calcium signal in this form of synaptic plasticity. nih.gov

Research AreaCell TypeBAPTA-Cs₄ ConcentrationKey Finding
Chloride Channel RegulationNeuroblastoma cells10 mMG protein-induced current is not mediated by Ca²⁺-dependent Cl⁻ channels. physiology.org
Synaptic PlasticityVentral Tegmental Area Neurons25 mMPostsynaptic calcium rise is essential for inducing Long-Term Depression. nih.gov
TRPC5 Channel PotentiationHEK cells10 mMTight control of intracellular Ca²⁺ near entry sources prevents channel potentiation. nih.govscienceopen.com

Protein-Calcium Interaction Studies

While direct binding studies are not the primary application of this compound, it is a crucial tool for inferring the calcium-binding properties and functional consequences for various proteins. By setting the intracellular free calcium concentration to known levels with BAPTA-buffered solutions, the calcium-dependence of a protein's activity can be characterized.

In the investigation of TRPC5 channel potentiation, researchers used internal solutions buffered with 10 mM this compound to calculate different free calcium concentrations, ranging from 100 nM to 350 nM. scienceopen.com By observing the channel's activity at these different calcium levels, they could deduce the calcium sensitivity of the potentiation mechanism. scienceopen.com These experiments revealed that TRPC5 current potentiation is triggered when intracellular [Ca²⁺] reaches approximately 1 µM. nih.govscienceopen.com This approach, while indirect, provides valuable information on the functional consequences of protein-calcium interactions in a cellular context.

Vesicle Fusion and Neurotransmitter Release Investigations

The release of neurotransmitters at synapses is a tightly regulated process that is critically dependent on presynaptic calcium influx. This compound is frequently used in postsynaptic recordings to chelate any calcium that might enter the postsynaptic neuron, thereby isolating the presynaptic mechanisms of release. However, it can also be used to study how changes in postsynaptic calcium levels might retrogradely affect presynaptic function.

In a study on excitatory synapses in CA1 pyramidal cells, researchers infused the postsynaptic neuron with a solution containing 15 mM BAPTA to strongly buffer intracellular calcium. physiology.org They observed a significant increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting that lowering postsynaptic calcium levels can enhance spontaneous vesicle release from the presynaptic terminal. physiology.org To ensure this was not due to a change in presynaptic release probability, they also measured paired-pulse facilitation (PPF), which was unaffected by the postsynaptic BAPTA. physiology.org

Further research at the basket cell-Purkinje cell synapse used BAPTA in the postsynaptic Purkinje cell to investigate the role of presynaptic calcium stores in evoked neurotransmitter release. jneurosci.org By including 10 mM or even 40 mM this compound in the recording pipette, they could be confident that any observed effects of ryanodine (a modulator of intracellular calcium release channels) were due to its action on the presynaptic terminal, as postsynaptic calcium was strongly buffered. jneurosci.org

Experimental GoalNeuronal TypeBAPTA-Cs₄ ConcentrationKey Research Finding
Spontaneous Neurotransmitter ReleaseCA1 Pyramidal Cells15 mMLowering postsynaptic Ca²⁺ increases the frequency of miniature excitatory postsynaptic currents. physiology.org
Evoked Neurotransmitter ReleasePurkinje Cells10 mM and 40 mMAltering postsynaptic calcium buffering does not change the presynaptic effects of ryanodine on release. jneurosci.org
GABAergic Synaptic TransmissionHippocampal Neurons in Co-culture11 mMUsed to maintain stable intracellular Ca²⁺ while studying the influence of astrocytes on synaptic activity. frontiersin.org

Role in Cell Culture and Organotypic Slice Preparations

In more complex experimental systems like primary cell cultures and organotypic brain slices, maintaining cellular health and achieving stable recording conditions are paramount. This compound plays a vital role in these preparations by allowing for the precise control of intracellular calcium, a key ion in both normal physiological signaling and pathological excitotoxic cascades.

Maintaining Stable Intracellular Calcium Concentrations

The inclusion of this compound in the intracellular recording solution is a standard practice in many electrophysiological studies on cultured cells and slice preparations. It serves to clamp the intracellular calcium concentration at a stable, low level, which can be essential for obtaining consistent and reproducible data.

For example, in studies of hippocampal neuron-astrocyte co-cultures, the patch-clamp pipette solution used for recording from neurons contained 11 mM this compound. frontiersin.org This ensured that the recorded miniature inhibitory postsynaptic currents (mIPSCs) were not influenced by fluctuations in postsynaptic calcium, allowing the researchers to isolate the effects of astrocyte-derived signals on GABAergic synapses. frontiersin.org

Similarly, in organotypic thalamocortical assembloids, a model system for studying human neural circuits, whole-cell patch-clamp recordings were performed with an intracellular solution containing 20 mM this compound. uni-saarland.de This high concentration of BAPTA would effectively buffer any calcium influx during the recordings, providing a stable baseline for the characterization of synaptic transmission and plasticity in this complex, three-dimensional culture system. uni-saarland.de The use of BAPTA in these advanced culture models underscores its importance in maintaining cellular homeostasis during intricate experimental manipulations.

Investigating Cellular Responses to Controlled Calcium Perturbations

This compound is a crucial tool for investigating cellular responses to controlled calcium (Ca²⁺) perturbations due to its properties as a fast and highly selective Ca²⁺ chelator. medchemexpress.comnih.gov Its cell-impermeant nature makes it ideal for introduction into cells via methods like microinjection or inclusion in a whole-cell patch pipette solution, allowing for precise control over the intracellular Ca²⁺ concentration. biotium.combioscience.co.ukthomassci.comfishersci.com This control is fundamental to elucidating the specific roles of Ca²⁺ transients in a multitude of cellular signaling pathways. nih.gov

In experimental settings, this compound is used to buffer intracellular Ca²⁺, effectively clamping the concentration at resting levels and preventing or attenuating Ca²⁺ increases that result from influx through plasma membrane channels or release from internal stores. medchemexpress.comphysiology.org For instance, in studies of N1E115 neuroblastoma cells, pipette solutions containing 10 mM BAPTA were used during patch-clamp experiments to buffer intracellular Ca²⁺. This approach was instrumental in demonstrating that the activation of a specific chloride current by GTPγS was not dependent on Ca²⁺, as the use of BAPTA increased the frequency of current activation. physiology.org

Similarly, research on hippocampal CA1 pyramidal neurons utilized patch electrodes filled with a solution containing 10 mM BAPTA to investigate a carbachol-induced tail current (Itail). jneurosci.org By chelating intracellular Ca²⁺, researchers demonstrated that the activation of this current was critically dependent on elevations in intracellular Ca²⁺ concentration. jneurosci.org The mean area of the tail current was significantly depressed in BAPTA-filled cells compared to control cells, confirming the Ca²⁺ dependency of the channel's activation. jneurosci.org

Studies have also quantified the effect of BAPTA on Ca²⁺ dynamics. In neuroblastoma x glioma hybrid cells loaded with the membrane-permeable version, BAPTA-AM, the chelator markedly slowed the time course of Ca²⁺ transients induced by potassium chloride (KCl). nih.gov As shown in the table below, increasing concentrations of BAPTA-AM progressively inhibited the Ca²⁺ response, demonstrating its efficacy in perturbing normal calcium signaling for experimental purposes. nih.gov This ability to controllably dampen or ablate Ca²⁺ signals allows researchers to dissect the calcium-dependent steps of complex cellular processes, from ion channel regulation to neurotransmitter release. nih.govapexbt.com

Table 1: Effect of BAPTA-AM on KCl-Induced Calcium Transients in Hybrid Neurons
BAPTA-AM ConcentrationEffect on Ca²⁺ Transient AmplitudeEffect on Time Constant of [Ca²⁺]i DeclineReference
1 µMReduced to ~50% of controlIncreased by a factor of 4.1 ± 2.4 nih.gov
30 µMAlmost completely inhibitedNot reported nih.gov

Ex Vivo Tissue Perfusion and Organ Bath Studies

The application of this compound extends to complex ex vivo preparations, including tissue slice perfusion and organ bath studies, where maintaining a controlled intracellular environment within specific cells is critical. In these systems, the compound is typically introduced into targeted cells via patch-clamp pipettes to investigate synaptic transmission, network activity, and cellular excitability in a near-physiological context. nih.govresearchgate.net

A prominent application is in the study of glial cell biology, particularly in astrocytes within brain slices. nih.gov Researchers have developed protocols to load BAPTA into a local astrocyte network to disrupt calcium-dependent mechanisms. nih.gov By patching an astrocyte in a brain slice with a pipette containing BAPTA, the chelator diffuses into the patched cell and subsequently through gap junctions into neighboring, coupled astrocytes. This technique effectively creates a localized "functional knockout" of Ca²⁺ signaling within a specific glial network, allowing for the study of the consequences on neuronal function and the broader tissue environment. nih.gov

In the field of neuroscience, this compound is frequently included in the intracellular solution for patch-clamp recordings from neurons in ex vivo brain slices to isolate and study Ca²⁺-independent processes. For example, in studies of hippocampal mossy fiber synapses, infusing Ca²⁺ chelators like BAPTA into presynaptic terminals has been used to measure the coupling distance between Ca²⁺ channels and the neurotransmitter release machinery. researchgate.net Similarly, in studies of cocaine-seeking behavior, ex vivo patch-clamp experiments on neurons in the ventral pallidum of mice utilized an internal solution containing this compound to characterize synaptic currents and intrinsic excitability. nih.gov

Furthermore, this compound is employed in ex vivo studies of cardiac tissue to dissect the role of Ca²⁺ in electrophysiology and contractility. In experiments using myocytes isolated from mouse papillary muscles, this compound was a component of the microelectrode solution used for voltage-clamp measurements of the late sodium current (INa). nih.gov This allowed for the precise measurement of sodium currents while buffering intracellular Ca²⁺ to prevent confounding effects from Ca²⁺-dependent processes. nih.gov The table below summarizes representative studies where this compound was used in ex vivo preparations.

Table 2: Applications of this compound in Ex Vivo Studies
Tissue/Cell TypeExperimental GoalMethod of ApplicationKey Finding Related to BAPTA UseReference
Mouse Amygdala Slices (Astrocytes)Disrupt astrocyte Ca²⁺ activityPatch-clamp-mediated loadingAllows for targeted disruption of Ca²⁺ signaling in an astrocytic network to study its functional role. nih.gov
Mouse Hippocampal Slices (CA1 Neurons)Determine Ca²⁺-dependence of a tail currentInclusion in patch pipette solutionInclusion of 10 mM BAPTA greatly depressed the current, confirming its Ca²⁺-dependence. jneurosci.org
Mouse Papillary Muscle (Myocytes)Measure late Na⁺ current (INa)Inclusion in patch pipette solutionEnabled isolation of INa by buffering intracellular Ca²⁺, preventing interference from Ca²⁺-activated currents. nih.gov
Rat Pancreatic β-cellsInvestigate CaV channel inhibition pathwayInclusion in patch pipette solutionHigh concentration (10 mM) BAPTA partially reduced Oxo-M-induced inhibition, suggesting the pathway has a minimal Ca²⁺ requirement. physiology.org

Mechanistic Insights Derived from Bapta Tetracesium Salt Perturbations

Elucidating Calcium-Dependent Signal Transduction Pathways

The transient rise and fall of intracellular Ca²⁺ levels govern a multitude of signaling cascades. By clamping intracellular Ca²⁺ at specific concentrations, BAPTA-tetracesium salt enables the definitive identification of Ca²⁺-dependent steps in these pathways.

Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of Ca²⁺ signals, modulating the activity of numerous downstream targets. Perturbations using this compound have been instrumental in clarifying the Ca²⁺/CaM-dependency of various ion channels and enzymes.

A key example is the study of Transient Receptor Potential Canonical 5 (TRPC5) channels. Research has shown that intracellular Ca²⁺ is required to potentiate TRPC5 currents. nih.govrupress.org In experiments using whole-cell patch-clamp recordings on HEK293 cells expressing TRPC5, the inclusion of BAPTA in the pipette solution is a standard method to control intracellular Ca²⁺. rupress.orgscienceopen.com By buffering Ca²⁺ to low levels (e.g., ~100 nM), researchers can prevent the spontaneous potentiation of TRPC5 channels that is otherwise observed with agonist stimulation. nih.govrupress.org When the BAPTA concentration is high (e.g., 10 mM), it can effectively suppress the potentiation of TRPC5 currents, demonstrating that a localized and rapid increase in Ca²⁺ near the channel pore is necessary for this effect. rupress.orgscienceopen.com This approach has helped confirm that the potentiation mechanism involves Ca²⁺-dependent interactions, likely involving calmodulin, which has binding domains on the TRPC5 channel protein. nih.govscienceopen.com

Table 1: Use of this compound in Studying Calmodulin-Protein Interactions

Research Area Experimental Model This compound Application Key Finding Reference(s)
TRPC5 Channel Regulation HEK293 cells expressing TRPC5/M1R Included in the internal pipette solution (1-10 mM) to buffer intracellular Ca²⁺. High concentrations of BAPTA prevent or slow the potentiation of TRPC5 currents, confirming the process is dependent on a rapid rise in local intracellular Ca²⁺. nih.govrupress.orgscienceopen.com
Store-Operated Calcium Entry Rat Basophilic Leukaemia (RBL) cells Used in pipette solution (10-20 mM) to create high intracellular Ca²⁺ buffering conditions. Allows for the study of ICRAC activation by InsP₃ in the absence of confounding Ca²⁺-dependent feedback, revealing the direct relationship between store depletion and channel activation. nih.govuni-saarland.denih.gov

Many protein kinases are either directly or indirectly regulated by Ca²⁺, including Protein Kinase C (PKC) isoforms and Ca²⁺/calmodulin-dependent protein kinases (CaMKs). This compound is used to determine whether the activation of these kinases in a specific cellular response is truly dependent on an increase in intracellular Ca²⁺.

In neuroscience, the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, often involves Ca²⁺-dependent kinases. In hippocampal interneurons, the induction of mGluR1-dependent LTP was shown to require a postsynaptic rise in intracellular Ca²⁺, as including 10 mM this compound in the recording pipette prevented the potentiation of excitatory postsynaptic currents (EPSCs). nih.gov

Similarly, investigations into the regulation of cardiac sodium (Na⁺) channels have employed BAPTA to control Ca²⁺ levels and dissect the role of CaMKII. jci.orgnih.gov In experiments on rabbit ventricular myocytes, BAPTA was included in the pipette solution to clamp intracellular Ca²⁺, allowing researchers to study how CaMKII overexpression affects Na⁺ channel function independent of global Ca²⁺ fluctuations. jci.orgnih.gov In pancreatic β-cells, high concentrations of BAPTA (10 mM) were used to test the involvement of Ca²⁺ in the muscarinic inhibition of voltage-gated Ca²⁺ channels (CaV). physiology.org The observation that BAPTA only partially reduced the inhibition suggested that while a minimal amount of intracellular Ca²⁺ might be required, the primary inhibitory pathway does not involve a large-scale Ca²⁺ signal or the activation of conventional PKCs. physiology.org

Table 2: Investigating Kinase Activation with this compound

Kinase/Pathway Experimental Model This compound Application Key Finding Reference(s)
mGluR1-dependent LTP Mouse Hippocampal Interneurons 10 mM in postsynaptic recording pipette. Prevented LTP induction, indicating the signaling cascade requires a postsynaptic intracellular Ca²⁺ rise. nih.gov
CaMKII Rabbit & Mouse Cardiac Myocytes 5 mM in pipette solution to buffer free Ca²⁺ to 100 nM. Allowed for the specific investigation of CaMKII's effects on Na⁺ channel gating, separate from other Ca²⁺-dependent processes. jci.orgnih.gov
Muscarinic Pathway (PKC) Mouse Pancreatic β-cells 10 mM in pipette solution to chelate intracellular Ca²⁺. Partially reduced CaV channel inhibition, suggesting the mechanism is largely independent of a major Ca²⁺ increase and subsequent PKC activation. physiology.org

Calcium signaling is a critical regulator of gene expression, translating transient electrical signals into long-term changes in cell function. Ca²⁺ can influence transcription through various pathways, including the activation of CaM, CaMKs, and the phosphatase calcineurin, which in turn regulate the activity of transcription factors such as CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells).

The use of this compound is a fundamental strategy to establish the Ca²⁺-dependency of a gene's expression. By chelating intracellular Ca²⁺, BAPTA can prevent the activation of these Ca²⁺-dependent signaling pathways to the nucleus. For instance, in studies of neuronal activity-dependent gene expression, loading neurons with BAPTA would be a direct test of whether the transcription of a specific gene is coupled to Ca²⁺ influx through voltage-gated channels or NMDARs. While specific studies focusing solely on this compound's effect on gene expression are components of broader investigations, the principle remains central. The regulation of nearly half of the transcription regulatory proteins in the human genome involves zinc-binding proteins, and the interplay between Ca²⁺ and other ions like zinc (Zn²⁺) in processes like gene expression is an area of active research. researchgate.net

Protein Kinase C and Calcium-Dependent Kinase Activation

Investigating Calcium-Mediated Cellular Processes

Beyond signaling cascades, Ca²⁺ directly mediates fundamental cellular machinery. This compound provides a means to arrest or modify these processes, offering insights into their core Ca²⁺-dependent mechanics.

Excitation-contraction (E-C) coupling is the process by which an electrical stimulus triggers a mechanical contraction in muscle cells. This process is fundamentally dependent on Ca²⁺. In cardiac muscle, Ca²⁺ influx through L-type Ca²⁺ channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release.

Studies on newborn rabbit ventricular myocytes have utilized this compound in the pipette solution to buffer intracellular Ca²⁺. physiology.org This allows for the precise measurement of L-type Ca²⁺ current (ICa,L) without the confounding influence of Ca²⁺ released from the SR or feedback from Ca²⁺-dependent inactivation. physiology.org By using BAPTA, researchers demonstrated that β2-adrenergic receptor agonists could stimulate ICa,L, providing a mechanism for increasing intracellular Ca²⁺ and contractile force in the developing heart. physiology.org In studies of skeletal muscle, BAPTA has been perfused into skinned muscle fibers to control the Ca²⁺ environment around the contractile apparatus and to study the movement of voltage sensors (charge movement) that initiate E-C coupling. sav.sk

Table 3: Application of this compound in Muscle Physiology

Process Experimental Model This compound Application Key Finding Reference(s)
E-C Coupling Newborn Rabbit Ventricular Myocytes 5 mM in pipette solution to buffer intracellular Ca²⁺. Isolated the L-type Ca²⁺ current to show it is enhanced by β2-adrenergic stimulation, independent of PKA. physiology.org
Charge Movement Skinned Muscle Fibers Used in internal solutions to control Ca²⁺ concentration. Enabled the study of voltage sensor movement and its relationship to Ca²⁺ release channels during the initial steps of E-C coupling. sav.sk

The fusion of vesicles with the plasma membrane to release their contents, a process known as exocytosis, is tightly regulated by local increases in Ca²⁺ concentration. This is fundamental to processes ranging from neurotransmitter release at synapses to hormone secretion from endocrine cells.

In pancreatic β-cells, insulin (B600854) secretion is a Ca²⁺-dependent process triggered by Ca²⁺ influx through voltage-gated channels. physiology.org The use of this compound in patch-clamp studies of these cells helps to isolate channel activity from the downstream process of exocytosis and to probe the signaling pathways that modulate channel function itself. physiology.org

Table 4: Probing Secretion and Exocytosis with this compound

Process Experimental Model This compound Application Key Finding Reference(s)
Neurotransmitter Release Basket Cell-Purkinje Cell Synapse 10-40 mM in postsynaptic pipette. Helped demonstrate that the modulation of eIPSC amplitude by ryanodine (B192298) was due to a presynaptic mechanism by buffering against postsynaptic Ca²⁺ changes. nih.gov
CaV Channel Regulation in Pancreatic β-cells Mouse Pancreatic β-cells 10 mM in pipette solution. Used to chelate intracellular Ca²⁺ to investigate the signaling pathways that regulate the Ca²⁺ channels responsible for triggering insulin secretion. physiology.org
Spontaneous Neurotransmission Hippocampal CA1 Pyramidal Cells 15 mM in postsynaptic recording electrode. Revealed that reducing postsynaptic Ca²⁺ levels with BAPTA increases the frequency of miniature excitatory postsynaptic currents (mEPSCs). physiology.org

Cell Motility and Cytoskeletal Dynamics

The role of intracellular calcium as a second messenger in cell migration and the regulation of cytoskeletal architecture is a fundamental area of cell biology. The application of BAPTA to chelate intracellular calcium has provided significant, albeit complex, insights into these processes.

Perturbation of intracellular calcium signaling using BAPTA has demonstrated that calcium is a critical regulator of cell migration. In studies on endothelial cells, loading with the cell-permeable form BAPTA-AM, which is hydrolyzed intracellularly to BAPTA, was shown to blunt the rise in intracellular calcium induced by lysophosphatidylcholine. ahajournals.org This chelation partially preserved endothelial cell migration, indicating that a sustained elevation of intracellular calcium is a key signal for inhibiting cell movement in that context. ahajournals.org Similarly, the calcium ionophore A23187, which artificially increases intracellular calcium, also inhibited cell migration, an effect that was partially reversed by pre-loading with BAPTA-AM. ahajournals.org

Beyond general motility, BAPTA has been used to probe the calcium dependency of specific cytoskeletal dynamics. For instance, in cultured neurons, chelation of calcium with BAPTA-AM was found to reduce the frequency of microtubule invasions into dendritic spines. jneurosci.org This suggests that a local, calcium-dependent signal is necessary to regulate the entry of polymerizing microtubules into these specialized postsynaptic compartments. jneurosci.org

However, a growing body of evidence indicates that BAPTA can exert effects on the cytoskeleton that are independent of its calcium-chelating properties. Studies have shown that BAPTA can induce potent depolymerization of both actin and microtubule networks in a variety of cell types. nih.govresearchgate.netresearchgate.net This effect was also observed with a BAPTA derivative having a significantly reduced affinity for calcium, supporting a Ca2+-independent mechanism of action. nih.govresearchgate.net In 3T3-L1 adipocytes, BAPTA caused a profound depolymerization of microtubules without affecting cortical actin filaments. jst.go.jpnih.gov This microtubule-depolymerizing effect was not replicated by simply depleting cytosolic calcium with an ionophore, further separating this action from BAPTA's chelating function. jst.go.jpnih.gov These findings suggest that while BAPTA is an invaluable tool for studying calcium-dependent motility, its potential off-target effects on the cytoskeleton must be carefully considered in the interpretation of experimental results. nih.govnih.gov

Research AreaCell TypeBAPTA ApplicationKey FindingReference
Endothelial Cell MigrationBovine Aortic Endothelial CellsBAPTA-AM (intracellular chelator)Chelation of intracellular Ca²⁺ partially preserved cell migration inhibited by lysophosphatidylcholine. ahajournals.org
Microtubule DynamicsCultured Hippocampal NeuronsBAPTA-AM (intracellular chelator)Calcium chelation reduced the frequency of microtubule entry into dendritic spines. jneurosci.org
Cytoskeletal Integrity (Ca²⁺-independent effects)Various (Rat2, MDCK, Xenopus cells)BAPTA-AM (intracellular)BAPTA has a potent actin and microtubule depolymerizing activity that is independent of Ca²⁺ chelation. nih.govresearchgate.netresearchgate.net
Microtubule Stability (Ca²⁺-independent effects)3T3-L1 AdipocytesBAPTA-AM (intracellular)BAPTA caused profound depolymerization of microtubules, an effect not related to calcium chelation. jst.go.jpnih.gov

Analyzing Ion Channel and Receptor Function

This compound is a cornerstone of modern electrophysiology for its utility in studying the function and regulation of ion channels and receptors. By controlling the concentration of free Ca²⁺ on the intracellular side of the membrane, it allows for the isolation of specific channel properties and the uncoupling of complex, calcium-dependent feedback loops. biotium.comthomassci.comqueens.org

Voltage-gated calcium channels (VGCCs) are critical for processes like neurotransmitter release and muscle contraction, and their activity is often regulated by intracellular calcium in a process known as calcium-dependent inactivation (CDI). This compound, included in the patch pipette solution, is an essential tool for studying CDI. physiology.orgphysiology.org

Due to its rapid Ca²⁺ binding kinetics, BAPTA is more effective than slower chelators like EGTA at preventing calcium that enters through the channel pore from binding to the channel's inactivation machinery. nih.govtandfonline.com In guinea-pig ventricular myocytes, internal BAPTA markedly reduced the inactivation of L-type calcium channels during an action potential, demonstrating that Ca²⁺ entering through the channels themselves controls the inactivation process. nih.gov Similarly, at adult mouse neuromuscular junctions, the presence of BAPTA in the nerve terminal was required to unmask the current from presynaptic L-type VGCCs, which are normally obscured by rapid CDI. tandfonline.com

It is important to note, however, that BAPTA (in its cell-permeable AM form) has been shown to directly block certain voltage-gated potassium channels, an effect unrelated to its chelating activity. nih.govnih.gov This highlights the need for careful controls when interpreting data from experiments using BAPTA to probe channel function.

Channel TypeCell/Tissue TypeBAPTA ApplicationKey FindingReference
L-type Calcium ChannelGuinea-Pig Ventricular MyocytesInternal BAPTA (10 mM) in pipetteBAPTA's fast Ca²⁺ buffering prevented calcium-dependent inactivation, revealing the role of Ca²⁺ influx in channel self-regulation. nih.gov
L-type Calcium ChannelAdult Mouse Neuromuscular JunctionBAPTA-AM loadingUnmasked presynaptic L-type channel currents by preventing rapid Ca²⁺-dependent inactivation. tandfonline.com
CaV ChannelsPancreatic β-cellsBAPTA-tetracesium (0.1-10 mM) in pipetteUsed to buffer intracellular Ca²⁺ to investigate muscarinic inhibition of CaV channels via a PIP₂-dependent pathway. physiology.orgphysiology.org
Voltage-gated K⁺ channels (hERG, hKv1.3, hKv1.5)HEK 293 CellsBAPTA-AM (extracellular application)BAPTA-AM directly blocks several types of voltage-gated potassium channels, independent of Ca²⁺ chelation. nih.gov

This compound is widely used to investigate the function of ligand-gated ion channels, especially those that are permeable to calcium, such as the NMDA receptor. Calcium influx through these channels can trigger a cascade of intracellular events, and BAPTA allows for the separation of the primary channel current from these secondary, Ca²⁺-activated processes.

In studies of spinal neurons, dialyzing the cell with BAPTA through the patch pipette prevented the activation of calcium-activated potassium channels that are normally triggered by Ca²⁺ influx through NMDA receptors. researchgate.net This allowed for the isolation of the primary NMDA receptor current and revealed its true voltage dependence. researchgate.net Furthermore, long-term chelation of intracellular calcium with BAPTA-AM has been shown to cause an up-regulation in the expression of NMDA receptor subunits, suggesting that resting calcium levels provide a tonic signal that helps regulate receptor density. nih.gov

The utility of BAPTA extends to other ligand-gated channels as well. In studies of Transient Receptor Potential Canonical 5 (TRPC5) channels, including BAPTA in the pipette solution was crucial for experiments designed to determine if Ca²⁺ entry is required for the potentiation of the channel current. nih.govscienceopen.com

Channel/ReceptorCell/Tissue TypeBAPTA ApplicationKey FindingReference
NMDA ReceptorLamprey Ventral Horn NeuronsBAPTA (9.5 mM) in pipetteAbolished the secondary outward current from Ca²⁺-activated K⁺ channels, isolating the primary inward NMDA receptor current. researchgate.net
NMDA ReceptorCortical Neurons in CultureBAPTA-AM (48h treatment)Chelation of intracellular Ca²⁺ led to an up-regulation of NMDA receptor subunit (NR1) expression. nih.gov
TRPC5 ChannelHEK 293 CellsBAPTA (1 mM) in pipetteUsed to buffer intracellular Ca²⁺ to investigate the role of Ca²⁺ influx in the potentiation of agonist-activated TRPC5 currents. nih.govscienceopen.com

Store-operated calcium entry (SOCE) is a major calcium influx pathway activated by the depletion of calcium from the endoplasmic reticulum (ER). The key players in this pathway are the STIM proteins, which sense ER calcium levels, and the Orai channels, which form the pore of the calcium-release activated calcium (CRAC) channel in the plasma membrane. This compound is instrumental in studying SOCE mechanisms. queens.orguni-saarland.de

One common method to activate CRAC currents is to include a high concentration of BAPTA in the patch pipette solution. pnas.orgrupress.org The BAPTA rapidly chelates basal cytosolic calcium, which disrupts the equilibrium between the cytosol and the ER, leading to the passive depletion of ER calcium stores. This, in turn, triggers STIM aggregation and the activation of Orai channels, providing a robust method for studying the properties of the CRAC current in isolation. pnas.org

BAPTA is also used to probe the regulatory mechanisms of the Orai channels themselves. For example, the fast calcium-dependent inactivation of Orai3 channels is significantly reduced by BAPTA, confirming that this inactivation is mediated by local calcium influx through the channel pore. pnas.org Interestingly, BAPTA itself can activate some calcium-activated channels, such as ANO6, even in the absence of a global calcium increase, an effect not seen with EGTA. nih.gov This highlights a potential calcium-chelation-independent effect that must be considered when studying calcium-activated channels. nih.gov

Channel/ProcessCell TypeBAPTA ApplicationKey FindingReference
CRAC Current Activation (SOCE)HEK 293 CellsBAPTA (10-20 mM) in pipettePassively depletes internal Ca²⁺ stores, leading to robust activation of STIM1-gated Orai1 channels. queens.orgpnas.org
Orai3 Channel InactivationHEK 293 CellsInternal BAPTAReduces the fast Ca²⁺-dependent inactivation of Orai3, indicating the process is mediated by Ca²⁺ entering the channel. pnas.org
Orai1 Channel GatingHEK 293 CellsBAPTA in pipetteUsed to activate STIM1-gated Orai1 mutants to study the role of inner pore residues in channel gating. rupress.org
ANO6 (TMEM16F) ChannelHEK 293T CellsBAPTA (0.1-10 mM) in pipetteBAPTA application induced ANO6 channel activity even without an increase in intracellular calcium, an off-target effect. nih.gov

Comparative Analysis with Other Calcium Buffers and Chelators

Distinguishing BAPTA-tetracesium Salt from Related BAPTA Derivatives (e.g., BAPTA-AM)

BAPTA and its derivatives are widely used to create calcium buffers with specific, well-defined Ca²⁺ concentrations. biotium.com The primary distinction between this compound and its acetoxymethyl (AM) ester counterpart, BAPTA-AM, lies in their cell permeability and method of delivery.

This compound is the ionized, water-soluble form of the chelator. fishersci.com Due to its charged nature, it is cell-impermeant and cannot passively cross the lipid bilayer of a cell membrane. thermofisher.comfishersci.atfishersci.ca Therefore, to control intracellular calcium, it must be introduced directly into the cytosol. This is typically achieved through techniques like microinjection or via a patch pipette during whole-cell patch-clamp recordings. biotium.comthomassci.com

In contrast, BAPTA-AM is a membrane-permeant version of the chelator. thermofisher.com The addition of the AM ester groups neutralizes the negative charges of the carboxylic acid groups, rendering the molecule more lipophilic and allowing it to diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, trapping the now active, charged BAPTA molecule within the cell where it can buffer calcium. biotium.comthomassci.comthermofisher.com This method of loading is less invasive than microinjection and suitable for treating entire cell populations. biotium.com

The choice between the salt and AM forms depends entirely on the experimental design. The direct loading of this compound offers precise control over the intracellular concentration of the chelator, a key requirement for many electrophysiological studies. nih.gov Loading with BAPTA-AM is simpler for population-level studies, but can result in variability in final intracellular chelator concentration and potential incomplete de-esterification.

Table 1: Comparison of this compound and BAPTA-AM

This table is interactive. You can sort and filter the data.

FeatureThis compoundBAPTA-AM (Acetoxymethyl Ester)
Form Ionized saltNeutral ester
Cell Permeability ImpermeantPermeant
Primary Use Control of extracellular Ca²⁺ or direct intracellular loadingIntracellular Ca²⁺ buffering after passive loading
Delivery Method Added to extracellular solution; or intracellularly via microinjection, patch pipetteIncubation with cells, passive diffusion across membrane
Activation Active upon dissolutionRequires cleavage by intracellular esterases to become active
Control over Conc. Precise intracellular concentration when loaded via pipetteLess precise, depends on loading and esterase activity

Assessment Against EGTA and EDTA in Specific Experimental Contexts

BAPTA offers several key advantages over the more traditional Ca²⁺ chelators, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) and EDTA (ethylenediaminetetraacetic acid), particularly concerning selectivity and pH sensitivity. fishersci.at

Selectivity: BAPTA is highly selective for Ca²⁺ over magnesium (Mg²⁺) ions, exhibiting a 10⁵-fold greater affinity for Ca²⁺. thermofisher.comfishersci.cabio-equip.cnthermofisher.comsigmaaldrich.com This is a significant advantage for intracellular experiments, where Mg²⁺ concentrations are typically high and could interfere with less selective chelators. While EGTA also shows a preference for Ca²⁺ over Mg²⁺, BAPTA's selectivity is generally considered superior. thermofisher.com EDTA is much less selective and will chelate both Ca²⁺ and Mg²⁺, making it unsuitable for applications where distinguishing between these two ions is important.

pH Sensitivity: The affinity of BAPTA for Ca²⁺ is relatively insensitive to changes in pH around the neutral, physiological range. fishersci.atthomassci.comthermofisher.com In contrast, the Ca²⁺ binding affinity of EGTA and EDTA is more dependent on pH, as they need to deprotonate before binding calcium ions. This makes BAPTA a more reliable buffer in experimental conditions where intracellular pH might fluctuate.

Experimental Contexts: In whole-cell patch-clamp recordings, BAPTA and EGTA can yield strikingly different results. Studies on bovine adrenal chromaffin cells showed that increasing concentrations of BAPTA shifted the voltage sensitivity of Ca²⁺ channels, an effect not observed with EGTA. queens.org This suggests BAPTA can directly modulate channel biophysics and should be used with caution when investigating voltage-dependent properties. queens.org However, due to its faster binding kinetics, BAPTA is more effective than EGTA at attenuating Ca²⁺-dependent fast inactivation of channels like I(CRAC). nih.gov EGTA's slower kinetics make it less able to buffer rapid, localized Ca²⁺ transients near channel pores, which can be an advantage when trying to distinguish between rapid local signaling and slower, global Ca²⁺ changes. thermofisher.comnih.gov

Table 2: Comparative Assessment of BAPTA, EGTA, and EDTA

This table is interactive. You can sort and filter the data.

PropertyBAPTAEGTAEDTA
Ca²⁺ vs. Mg²⁺ Selectivity Very HighHighLow
pH Sensitivity (at pH ~7) LowHighHigh
Binding/Release Speed Very FastSlowModerate
Effect on Ca²⁺ Channel Voltage-Dependence Can shift voltage-sensitivityNo significant effectNot typically used for this purpose
Ideal for Buffering Rapid, local Ca²⁺ transientsSlow, global Ca²⁺ changesGeneral divalent cation chelation

Considerations for Kinetics and Selectivity in Chelator Selection

The functional differences between chelators are rooted in their chemical kinetics and binding selectivity.

Kinetics: BAPTA is considered a "fast" buffer because it binds and releases Ca²⁺ ions very rapidly, approximately 50 to 400 times faster than EGTA. thermofisher.com The on-rate for Ca²⁺ binding to BAPTA is in the range of 10⁸-10⁹ M⁻¹s⁻¹, which is nearly diffusion-limited. This speed is possible because BAPTA's calcium-binding sites are largely non-protonated at neutral pH. EGTA, conversely, is a "slow" buffer. Its on-rate is significantly lower (around 3 x 10⁶ M⁻¹s⁻¹) because it must dissociate protons before it can bind a calcium ion, a rate-limiting step. This kinetic difference is crucial: BAPTA can effectively buffer Ca²⁺ on a millisecond timescale, making it ideal for studying processes like fast synaptic transmission, while EGTA cannot.

Selectivity: The high selectivity of BAPTA for Ca²⁺ over Mg²⁺ is a major advantage for maintaining the integrity of intracellular processes that are dependent on Mg²⁺, such as enzymatic reactions involving ATP. thermofisher.combio-equip.cn The dissociation constant (Kd) further defines a chelator's utility. BAPTA and its derivatives are available with a range of Kd values, allowing researchers to buffer the free Ca²⁺ concentration to specific levels within the biologically significant range. biotium.comfishersci.comthomassci.com

Table 3: Kinetic and Affinity Properties of Calcium Chelators

This table is interactive. You can sort and filter the data.

ChelatorCa²⁺ On-Rate (k_on)Ca²⁺ Binding SpeedCa²⁺ Affinity (Kd)Key Kinetic Feature
BAPTA ~10⁸ - 10⁹ M⁻¹s⁻¹ Fast~0.1 µMBinding is not limited by deprotonation at neutral pH.
EGTA ~3 x 10⁶ M⁻¹s⁻¹ Slow~0.1 µMProton dissociation is required before Ca²⁺ binding, slowing the reaction.
EDTA ModerateModerate~0.1 µMLess selective, also binds Mg²⁺ and other ions readily.

Impact of Cesium Counterions on Experimental Outcomes Compared to Other Salts

The choice of the counterion in a chelator salt, such as cesium in BAPTA-tetracesium, is not trivial and can have a profound impact on experimental outcomes, particularly in electrophysiology. The counterion is not merely an inert component but an active part of the experimental solution.

The primary reason for using cesium as a counterion in intracellular solutions for patch-clamp experiments is its well-established property as a blocker of most types of potassium (K⁺) channels. nih.gov By replacing the usual intracellular K⁺ with Cs⁺, researchers can eliminate outward K⁺ currents, which often mask or interfere with the smaller inward currents being studied, such as those carried by Ca²⁺ channels.

Therefore, using this compound in a patch pipette solution serves a dual purpose:

The BAPTA anion acts as a fast buffer to control the intracellular free Ca²⁺ concentration.

The cesium cation acts to block K⁺ channels, electrically isolating the Ca²⁺ currents of interest.

If a researcher were to use a different salt, such as BAPTA-tetrapotassium, the BAPTA would still buffer calcium, but the potassium ions would allow K⁺ channels to function normally. This would be desirable in experiments where the interplay between Ca²⁺ signaling and K⁺ channel activity is the subject of study. The use of a sodium salt is less common for intracellular solutions as it would disrupt the normal sodium gradient across the cell membrane.

While direct studies on how cesium specifically affects the Ca²⁺-binding properties of BAPTA are not prominent, the principle that counterions are not interchangeable is well-supported. For example, the type of alkali counterion (e.g., Na⁺ vs. K⁺) has been shown to influence the crystallization kinetics of calcium phosphate. researchgate.net Furthermore, specific ion effects, often discussed in the context of the Hofmeister series, demonstrate that different ions can uniquely influence molecular interactions and physicochemical properties in solution. rsc.org In plant physiology, calcium has been shown to have an inhibitory effect on cesium absorption. nih.gov These examples underscore that the choice of this compound is a deliberate experimental design choice to leverage the specific properties of both the chelator and its counterion.

Advanced Research Methodologies and Considerations for Bapta Tetracesium Salt

Strategies for Intracellular Delivery and Localization

Given that BAPTA-tetracesium salt is a charged molecule, it cannot passively diffuse across the cell membrane. Therefore, researchers must employ physical or invasive methods to introduce it into the cytoplasm.

Microinjection: This is a direct and precise method for delivering this compound into individual cells. researchgate.net Using a fine glass micropipette, a solution containing the chelator is injected directly into the target cell. This technique offers excellent control over the amount of substance delivered to a single cell and is often used in larger cells like oocytes or neurons. researchgate.netthomassci.com The salt form is water-soluble, making it suitable for preparing injection solutions. biotium.com

Patch-Clamp Pipette Infusion: In electrophysiological studies, this compound is commonly included in the internal solution of the patch pipette. nih.govphysiology.org Once the whole-cell configuration is established, the contents of the pipette, including the chelator, diffuse into and equilibrate within the cell's cytoplasm. physiology.org This method is standard for studying the role of calcium in ion channel function and synaptic plasticity. nih.govnih.gov For these experiments, a cesium-based internal solution is often used to block potassium channels, making the tetracesium salt of BAPTA a compatible choice. physiology.orgphysiology.org

Electroporation: This technique involves applying a brief electrical pulse to cells, which temporarily creates pores in the cell membrane, allowing for the entry of molecules like this compound from the surrounding medium. researchgate.net It is a useful method for loading a population of smaller cells simultaneously. thermofisher.com

Scrape Loading: In this mechanical loading method, cells grown in a monolayer are gently scraped from the culture dish in the presence of a solution containing this compound. The temporary disruption to the cell membrane allows the chelator to enter the cytoplasm.

It is important to note that unlike the acetoxymethyl (AM) ester forms of BAPTA, the tetracesium salt does not require cleavage by intracellular esterases to become active. biotium.comthermofisher.com This provides a more direct and immediate buffering effect upon delivery.

Techniques for Assessing Buffering Efficacy in Complex Biological Systems

Determining the effectiveness of this compound's calcium buffering capacity within a cell is critical for interpreting experimental results. Several techniques are employed for this purpose:

Fluorescent Calcium Indicators: The most common approach is to co-load the cell with a fluorescent calcium indicator, such as Fura-2, Fluo-3, or Oregon Green BAPTA-1. biotium.comnih.govtandfonline.com These indicators change their fluorescent properties upon binding to Ca²⁺, allowing for the measurement of intracellular calcium concentration ([Ca²⁺]i). biotium.combiomedres.us By monitoring the changes in [Ca²⁺]i in the presence of a known concentration of this compound, researchers can assess its buffering effect on calcium transients. nih.govnih.gov For instance, the reduction in the amplitude or the slowing of the decay of a calcium signal evoked by a stimulus can provide a quantitative measure of the added buffer's efficacy. nih.gov

Ratiometric Imaging: Ratiometric indicators like Fura-2 are particularly useful as they allow for the calculation of absolute calcium concentrations, which can be less susceptible to artifacts such as uneven dye loading or photobleaching. biotium.combiomedres.us The indicator's fluorescence is measured at two different wavelengths, and the ratio of these intensities is used to determine the [Ca²⁺]i. scienceopen.com

Electrophysiological Recordings: The functional consequences of calcium buffering can be directly observed through electrophysiological measurements. For example, this compound can be used to block the activation of calcium-dependent potassium channels, which are responsible for phenomena like the slow afterhyperpolarization (sAHP) in neurons. nih.gov The degree of sAHP inhibition can serve as a proxy for the chelator's buffering efficacy. nih.gov

The table below summarizes key properties of common fluorescent indicators used alongside BAPTA.

Interactive Table: Properties of Fluorescent Calcium Indicators
Indicator Kd for Ca²⁺ (in vitro) Excitation (nm) Emission (nm) Ratiometric
Fura-2 ~145 nM 340/380 510 Yes
Fluo-3 ~390 nM 506 526 No
Oregon Green BAPTA-1 ~170 nM 494 523 No
Calcium Green-1 ~190 nM 506 531 No

Kd values can vary depending on cellular conditions like pH, ionic strength, and viscosity. biotium.com

Minimizing Experimental Artifacts Associated with Chelator Use

The introduction of an exogenous calcium buffer like this compound can introduce experimental artifacts that must be carefully controlled and accounted for.

Buffering Capacity Overload: High concentrations of BAPTA can overwhelm the endogenous calcium buffering systems of the cell. plos.org This can artificially dampen or slow down physiological calcium signals, potentially leading to misinterpretation of the role of calcium in a specific process. plos.orgscience.gov It is crucial to use the lowest effective concentration of the chelator and to perform control experiments to understand its impact on normal calcium dynamics.

Induction of Spurious Activity: Paradoxically, loading cells with high-affinity BAPTA-based dyes has been shown to induce non-physiological calcium spikes in some cell types, such as neurons of the suprachiasmatic nucleus. plos.org This is thought to result from the chelator interfering with the cell's intrinsic calcium homeostasis mechanisms. plos.org Researchers should be aware of this possibility and use control experiments, such as loading with lower-affinity chelators or using different delivery methods, to rule out such artifacts.

Effects on Cellular Signaling: BAPTA itself has been reported to have effects beyond simple calcium chelation, such as potentially inhibiting phospholipase C (PLC). nih.gov Control experiments, for example using the slower buffer EGTA, can help distinguish between effects due to rapid calcium buffering and other potential off-target effects of the BAPTA molecule. nih.govnih.gov

Alteration of Calcium-Dependent Processes: By buffering calcium, this compound will inherently alter all calcium-dependent downstream processes. For example, its inclusion in a patch pipette solution has been shown to prevent the induction of long-term depression (LTD), a form of synaptic plasticity, by blocking the required postsynaptic calcium rise. nih.gov While this is often the intended experimental manipulation, it underscores the profound impact the chelator has on cell function.

Photolabile Derivatives and Caged-Calcium Techniques for Spatiotemporal Control

To overcome the limitations of constitutive buffering, researchers have developed photolabile derivatives of BAPTA. These "caged" compounds allow for precise temporal and spatial control over calcium concentrations.

Caged Calcium: These are photolabile chelators that have a high affinity for calcium in their native state but undergo a chemical change upon illumination (typically with UV light) that dramatically reduces their affinity, thereby releasing a pulse of free Ca²⁺. nih.govmdpi.com This technique allows for a rapid, localized increase in intracellular calcium at a precise moment. nih.gov

DM-nitrophen (DMNP-EDTA): One of the early caged calcium compounds, based on the EDTA structure. Upon photolysis, its Kd for Ca²⁺ increases from 5 nM to 3 mM. biotium.commdpi.com

nitr-series: A series of caged calcium reagents based on the BAPTA structure (e.g., nitr-5, nitr-7, nitr-8). berkeley.edu These compounds offer the Ca²⁺ selectivity and rapid binding kinetics characteristic of BAPTA. berkeley.edu For example, photolysis of nitr-5 causes its Kd for Ca²⁺ to increase approximately 40-fold. berkeley.edu

Caged BAPTA (Photoactivatable Scavengers): Conversely, some photolabile compounds are designed to have a low affinity for calcium and become high-affinity chelators upon photolysis.

Diazo-2: This compound is a relatively weak calcium chelator (Kd ≈ 2.2 µM) that, upon photolysis, converts to a product with a high affinity for Ca²⁺ (Kd ≈ 73 nM). thermofisher.comnih.gov This allows researchers to rapidly decrease the free calcium concentration at a specific time and place, effectively knocking down a calcium signal. thermofisher.com

The development of new photolabile protecting groups sensitive to visible or two-photon excitation aims to improve the efficiency and biological compatibility of these techniques, minimizing photodamage and allowing for deeper tissue penetration. researchgate.netnih.gov

Interactive Table: Comparison of Caged Calcium Compounds

Compound Action upon Photolysis Kd (Ca²⁺) Before Kd (Ca²⁺) After
DM-nitrophen Releases Ca²⁺ 5 nM 3 mM
nitr-5 Releases Ca²⁺ ~150 nM ~6 µM
Diazo-2 Scavenges Ca²⁺ 2.2 µM 73 nM

Kd values are approximate and can be influenced by experimental conditions. thermofisher.comberkeley.edu

Integration with Optogenetic and Chemogenetic Approaches

The use of this compound can be powerfully combined with optogenetic and chemogenetic tools to dissect complex signaling pathways. researchgate.net These advanced techniques allow for the control of specific cell populations or signaling proteins with light or specific chemical ligands, respectively.

Dissecting Downstream Pathways: Optogenetic actuators like Channelrhodopsin-2 (ChR2) can be used to depolarize specific neurons with light, triggering calcium influx. frontiersin.org By loading these same neurons with this compound, researchers can determine which of the subsequent cellular events are dependent on the rise in intracellular calcium. nih.gov For example, if optogenetic activation of RhoA normally causes a calcium transient and nuclear translocation of NFAT, blocking this translocation with BAPTA demonstrates that the calcium signal is a necessary intermediate step. nih.gov

Validating Sensor-Actuator Relationships: Genetically encoded calcium indicators (GECIs) like GCaMP are themselves calcium chelators. nih.gov In experiments using optogenetic actuators to stimulate cells and GECIs to report activity, BAPTA can be used as a control to confirm that the observed GECI signal is indeed due to a calcium flux and not an artifact of the stimulation.

Chemogenetic Integration: Chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allow for the G-protein-coupled receptor pathways in specific cells to be activated by a synthetic ligand. If this activation leads to calcium release from internal stores, this compound can be introduced into the cell to buffer this release and probe its functional necessity for downstream events. fit.edu

This integrative approach, combining precise molecular buffering with cell-type-specific activation, provides a robust framework for delineating the role of calcium as a second messenger in intricate neural and cellular networks. researchgate.netmdpi.com

Synthesis and Derivatization Strategies for Bapta Tetracesium Salt and Analogs

Synthetic Pathways for Core BAPTA Structure

The synthesis of the foundational BAPTA molecule has been approached through several routes, with the primary goal of efficiently constructing the characteristic 1,2-bis(o-aminophenoxy)ethane (B14864) backbone and incorporating the four carboxymethyl groups onto the nitrogen atoms.

A common and foundational method involves the reaction of 1,2-bis(2-aminophenoxy)ethane with an acetic acid derivative. A well-established procedure utilizes the alkylation of the two primary amine groups of 1,2-bis(2-aminophenoxy)ethane with an excess of an haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like sodium bicarbonate or triethylamine (B128534) in a suitable organic solvent like acetonitrile. beilstein-journals.org This reaction proceeds via nucleophilic substitution, where the nitrogen atoms attack the electrophilic carbon of the haloacetate. The resulting tetraester intermediate is then hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to yield the free acid form of BAPTA.

An alternative strategy that has been explored involves a multi-step pathway starting from more readily available precursors. beilstein-journals.org For instance, a synthesis can commence with the benzylation and subsequent nitration of 1,4-hydroquinone. beilstein-journals.org Following a regioselective monodeprotection to reveal a single phenol (B47542) group, the molecule is reacted with 1,2-dibromoethane. The nitro groups are then reduced to anilines, which are subsequently alkylated with ethyl bromoacetate. beilstein-journals.org Finally, debenzylation and hydrolysis of the ester groups afford the BAPTA core structure. beilstein-journals.org

The choice of synthetic route often depends on factors such as desired purity, scale of the reaction, and the availability of starting materials. The ester hydrolysis method, for example, can offer advantages in purification.

Methods for Cesium Salt Formation and Purification

The formation of BAPTA-tetracesium salt involves the neutralization of the four carboxylic acid protons of the BAPTA free acid with a cesium base. A straightforward and common method is the direct titration of an aqueous suspension or solution of BAPTA free acid with a stoichiometric amount of cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃). uky.edu The reaction is typically carried out in water, where the BAPTA free acid has limited solubility, and the endpoint can be monitored by the complete dissolution of the solid BAPTA as the soluble tetracesium salt is formed.

The general reaction can be represented as:

BAPTA-(COOH)₄ + 4 CsOH → BAPTA-(COO⁻Cs⁺)₄ + 4 H₂O

Alternatively, using cesium carbonate:

BAPTA-(COOH)₄ + 2 Cs₂CO₃ → BAPTA-(COO⁻Cs⁺)₄ + 4 H₂O + 2 CO₂

Purification of the resulting this compound typically involves techniques to remove any excess reactants or byproducts. If cesium hydroxide is used in excess, it can be removed by careful neutralization with an acid, though this risks protonating the BAPTA salt. A more robust method involves the use of ion-exchange chromatography. The crude salt solution can be passed through a cation-exchange resin loaded with cesium ions to ensure complete conversion to the desired salt form and removal of other metal ion impurities.

Lyophilization (freeze-drying) of the purified aqueous solution is a common final step to obtain the this compound as a stable, solid powder. mybiosource.com This method avoids the use of high temperatures which could potentially lead to degradation of the compound.

Strategies for Modifying BAPTA for Enhanced Research Utility

The versatility of BAPTA as a research tool has been significantly expanded through the synthesis of various analogs with modified properties. These modifications can be broadly categorized into several strategies aimed at altering ion selectivity, introducing reactive functional groups for conjugation, or incorporating fluorescent moieties. google.com

Modification of Ion Selectivity: The affinity of BAPTA for Ca²⁺ can be modulated by introducing electron-withdrawing or electron-donating substituents onto the aromatic rings. For instance, the introduction of bromine or fluorine atoms to the benzene (B151609) rings can decrease the chelator's affinity for Ca²⁺, creating valuable tools for studying cellular processes that are sensitive to different levels of calcium buffering. open.ac.uk

Introduction of Reactive Functional Groups: To enable the covalent attachment of BAPTA to other molecules, such as proteins, polymers, or fluorescent dyes, reactive functional groups can be incorporated into the BAPTA structure. google.comresearchgate.net This is often achieved by starting with a substituted aminophenol derivative. For example, using a starting material with a nitro group on the aromatic ring allows for its reduction to an amine, which can then be further functionalized. google.com This amino group can serve as a handle for conjugation reactions. google.com

Incorporation of Fluorophores: A significant area of BAPTA modification involves the integration of fluorescent reporters to create calcium indicators. acs.org This can be achieved by either conjugating a fluorophore to a reactive BAPTA derivative or by synthesizing BAPTA analogs where a fluorophore is an intrinsic part of the chelator's structure. google.com For example, modifications can involve attaching a fluorophore to the xanthene system of a dye and optimizing the position of the BAPTA chelator relative to the fluorophore to maximize the fluorescence change upon calcium binding. acs.org Another approach involves incorporating benzofuran (B130515) or indolyl moieties during the synthesis to create inherently fluorescent BAPTA-like molecules. google.com

Analytical Techniques for Compound Verification and Purity Assessment

A suite of analytical techniques is essential to confirm the identity, structure, and purity of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. rsc.orgjsr.org The ¹H NMR spectrum of BAPTA exhibits characteristic signals for the aromatic protons, the ethylene (B1197577) bridge protons, and the carboxymethyl protons. jsr.orgjsr.org Upon chelation of a metal ion like cesium, or more significantly with divalent cations, shifts in these proton resonances can be observed, providing information about the binding event. jsr.orgjsr.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. rsc.orgresearchgate.net Techniques such as electrospray ionization (ESI) are well-suited for analyzing ionic compounds like BAPTA salts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of BAPTA and its derivatives. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and degradation products. nih.gov Purity is typically reported as a percentage based on the area of the main peak in the chromatogram.

UV-Visible Spectroscopy: BAPTA exhibits a characteristic UV absorbance spectrum that changes upon metal ion binding. researchgate.net This property can be used for spectrophotometric analysis and to determine the concentration of BAPTA solutions. researchgate.net

Elemental Analysis: For the final, purified salt, elemental analysis can be performed to confirm the ratio of carbon, hydrogen, nitrogen, and cesium, ensuring the correct stoichiometry of the tetracesium salt.

The following table summarizes the key analytical techniques and their applications in the characterization of this compound.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification of functional groups, and monitoring of ion binding. jsr.orgjsr.org
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Assessment of purity and separation from impurities.
UV-Visible Spectroscopy Quantification of concentration and analysis of metal ion binding. researchgate.net
Elemental Analysis Confirmation of the stoichiometric composition of the final salt.

Future Directions and Emerging Applications in Academic Research

Development of Next-Generation Calcium Chelators with Tuned Properties

The foundation laid by BAPTA and its derivatives is paving the way for a new generation of calcium chelators with finely tuned properties. Researchers are actively exploring modifications to the BAPTA core structure to create molecules with altered Ca²⁺ binding affinities, spectral properties, and even photo-activatable capabilities. science.govacs.org

One promising avenue of research is the development of photolabile "caged" Ca²⁺ chelators. acs.orggoogle.com These compounds are engineered to have a low affinity for calcium until they are exposed to light of a specific wavelength. This "uncaging" process releases the chelator, allowing for a rapid and spatially controlled decrease in free Ca²⁺ concentration. acs.org This technology offers unprecedented temporal and spatial control over calcium signaling, enabling researchers to dissect the precise roles of calcium in complex cellular processes. For instance, researchers have synthesized photoactivatable BAPTA-based Ca²⁺ cages with improved photorelease properties, demonstrating a strategy to create more efficient and selective tools for light-triggered Ca²⁺ manipulation. acs.org

Furthermore, efforts are underway to create BAPTA analogs with a wider range of dissociation constants (Kd), spanning from nanomolar to micromolar concentrations. biotium.com This will provide researchers with a toolkit of chelators tailored to buffer Ca²⁺ in various cellular compartments and under different physiological conditions. For example, lower-affinity indicators are being designed to measure high intracellular Ca²⁺ levels, while high-affinity probes are being refined for detecting subtle calcium transients. thermofisher.com

The development of novel antibodies against BAPTA also represents a significant step forward. nih.gov These antibodies allow for the precise quantification and visualization of BAPTA distribution within cells and tissues, a task that has been challenging with conventional methods. nih.gov This will aid in the design of more effective experiments and the development of new chelators with improved cellular retention and targeting. nih.gov

High-Throughput Screening Methodologies Utilizing Calcium Buffering

High-throughput screening (HTS) is a cornerstone of modern drug discovery and cell biology, and calcium buffering agents like BAPTA are playing an increasingly important role in these assays. google.comnih.gov Intracellular calcium levels serve as a critical second messenger in a vast array of signaling pathways, making them an ideal readout for the activity of many potential drug targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov

The use of calcium chelators in HTS assays allows for the modulation of the kinetics of calcium-sensitive reporters. google.com By buffering intracellular calcium, the signal generated by a cellular response can be delayed and extended, making it more amenable to detection by HTS instrumentation. google.com This is particularly valuable for assays that rely on flash luminescence or fluorescence, where a transient signal might otherwise be missed. google.com

BAPTA derivatives, particularly the cell-permeable acetoxymethyl (AM) ester forms, are widely used in these HTS applications. google.combiotium.com These compounds can be loaded into cells, where they are hydrolyzed by intracellular esterases to release the active chelator. biotium.com This allows for the precise control of intracellular calcium buffering capacity. Fluorescent calcium indicators, which are often derivatives of BAPTA, are also extensively used in HTS to monitor changes in intracellular calcium concentration in response to various stimuli. thermofisher.comnih.gov Commercial kits featuring these dyes are readily available and have been applied to assays for a variety of ion channels. nih.gov

The development of more sophisticated HTS assays is an active area of research. For example, researchers have developed screening platforms that use a calcium-sensitive chloride channel as a functional readout to identify compounds that potentiate calcium signaling cascades. oup.com In these assays, BAPTA-AM is used as a control to confirm that the observed effects are indeed calcium-dependent. oup.com

Advancements in Calcium Signaling Research Through Improved Chelation Tools

The ability to precisely control intracellular calcium concentrations is fundamental to advancing our understanding of calcium signaling. nih.govresearchgate.net BAPTA and its next-generation derivatives are instrumental in this endeavor, providing researchers with the means to dissect the intricate roles of calcium in cellular physiology and pathology. nih.govmdpi.com

Improved chelation tools are enabling researchers to investigate the concept of "nanodomain" coupling between calcium channels and calcium sensors. The rapid binding kinetics of BAPTA allow for the evaluation of the close proximity between the source of calcium influx and its downstream effector proteins. This has been crucial in understanding the efficiency of neurotransmitter release at synapses.

Furthermore, the development of red-shifted fluorescent calcium indicators based on the BAPTA scaffold, such as CaRuby-Nano, allows for dual-color imaging experiments. elifesciences.org This enables the simultaneous monitoring of calcium dynamics and other cellular events, providing a more comprehensive picture of cellular signaling networks. elifesciences.org

The use of BAPTA has also been pivotal in elucidating the source of calcium signals. By chelating either extracellular or intracellular calcium, researchers can determine whether a cellular response is dependent on calcium influx from the extracellular space or release from internal stores like the endoplasmic reticulum. science.govmdpi.com This has been applied to study various forms of regulated cell death. mdpi.com

However, it is also important to recognize that BAPTA and its derivatives can have effects beyond simple calcium chelation. Studies have shown that these compounds can directly modulate the activity of certain ion channels, a factor that must be considered when interpreting experimental results. nih.gov

Novel Applications in Biophysical and Material Science Research

The utility of BAPTA and its derivatives extends beyond the realm of cell biology into biophysics and material science. The precise control over ion concentrations afforded by these chelators is finding new and innovative applications in these fields.

In biophysics, BAPTA is used to study the calcium-dependent gating of ion channels and the mechanics of molecular motors. By controlling the local calcium concentration, researchers can investigate how this ion influences protein conformation and function at a single-molecule level.

In material science, there is growing interest in the development of "smart" materials that can respond to specific stimuli. Photo-activatable calcium chelators are being explored as components of such materials. acs.org For instance, researchers have investigated light-triggered cross-linking of alginates using caged Ca²⁺, demonstrating the potential for creating novel biomaterials with tunable properties. acs.org The ability to control the release of ions within a material could lead to the development of novel drug delivery systems, self-healing materials, and biosensors.

The development of chelators that can be activated by visible light is a particularly exciting area of research, as it opens up the possibility of using these molecules in a wider range of applications with less potential for photodamage. researchgate.net

Q & A

Q. What is the primary role of BAPTA-tetracesium salt in calcium chelation studies, and how does it differ from other BAPTA derivatives?

this compound is widely used for intracellular calcium buffering due to its high selectivity for Ca²⁺ over Mg²⁺. Unlike BAPTA-tetrasodium salt (which may interfere with intracellular Na⁺/K⁺ balance), the cesium counterion minimizes interference in electrophysiological studies, particularly in patch-clamp experiments where cesium is often used intracellularly. Methodologically, its application requires careful pH adjustment (e.g., using CsOH) to maintain solubility and avoid precipitation in physiological buffers .

Q. How should researchers validate the purity and consistency of this compound batches for reproducible experiments?

Purity validation typically involves high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm ≥95% chemical purity. Batch-to-batch consistency can be assessed via ion-selective electrode measurements for cesium content and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants. For sensitive assays (e.g., single-channel recordings), additional quality controls like peptide content analysis or TFA removal (<1%) may be required to minimize variability .

Q. What are the critical experimental parameters affecting this compound’s stability in aqueous solutions?

Stability is influenced by pH (optimal range: 7.2–7.4), temperature (store at –20°C in aliquots), and buffer composition. Avoid phosphate-based buffers, as cesium phosphate precipitation may occur. Use ultra-pure water (resistivity ≥18 MΩ·cm) to prevent divalent cation contamination. Long-term storage in aqueous solutions is not recommended due to hydrolysis risks; lyophilized forms are preferred for long-term use .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s calcium binding affinity (Kd) across different studies?

Discrepancies in reported Kd values (typically 100–300 nM) often arise from differences in ionic strength, pH, and temperature during calibration. Standardize experimental conditions using calcium calibration buffers (e.g., Ca²⁺-EGTA kits) and validate measurements with fluorometric indicators (e.g., Fura-2). Meta-analyses of published data, weighted by methodological rigor (e.g., inclusion of ion strength corrections), can reconcile contradictions and establish consensus values .

Q. What experimental designs mitigate the off-target effects of this compound in cellular studies?

To control for cesium-induced blockade of K⁺ channels, include paired experiments with cesium-free BAPTA derivatives (e.g., BAPTA-AM) or use Cs⁺-based intracellular solutions in control groups. For calcium imaging, combine BAPTA with low-affinity dyes (e.g., Fluo-4FF) to avoid over-buffering transient Ca²⁺ signals. Dose-response curves should confirm that observed effects are calcium-dependent and not artifacts of cesium or BAPTA toxicity .

Q. How can researchers address batch-to-batch variability in this compound’s performance in sensitive bioassays?

Implement a two-tier quality control system:

  • Tier 1 : Supplier-provided certificates of analysis (CoA) for purity, cesium content, and endotoxin levels.
  • Tier 2 : In-house validation using calcium buffering capacity tests (e.g., in vitro Ca²⁺ titration with a fluorescent indicator) and cross-validation with a reference standard. For critical assays, pre-screen batches in pilot experiments .

Q. What methodologies are recommended for synthesizing this compound with minimal residual solvents?

Synthesis typically involves neutralizing BAPTA free acid with CsOH in anhydrous methanol, followed by lyophilization. Residual solvents (e.g., methanol) can be quantified via gas chromatography (GC) and minimized by iterative vacuum drying. For trace solvent removal, use preparative HPLC with a C18 column and water/acetonitrile gradient elution. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity post-synthesis .

Data Analysis & Interpretation

Q. How should researchers statistically analyze contradictory results from this compound experiments across multiple laboratories?

Apply random-effects meta-analysis to account for inter-lab variability. Weight studies by sample size and methodological quality (e.g., blinding, calibration controls). Sensitivity analyses can identify outliers driven by specific protocols (e.g., buffer composition). Open-access platforms like the Common Data Platform on Chemicals (EU proposal) may standardize data reporting for cross-study comparisons .

Q. What steps ensure rigorous documentation of this compound’s experimental parameters in publications?

Follow the Beilstein Journal’s guidelines:

  • Materials : Specify supplier, catalog number, batch ID, and purity.
  • Methods : Detail solution preparation (pH, temperature, buffer composition) and storage conditions.
  • Supporting Information : Include raw calcium titration curves, QC data (HPLC/MS), and validation protocols. Use hyperlinks to supplemental datasets for reproducibility .

Future Research Directions

What unresolved questions about this compound warrant further investigation?

Key gaps include:

  • Long-term stability under physiological conditions (e.g., in organotypic cultures).
  • Interactions with non-canonical calcium signaling pathways (e.g., STIM/Orai).
  • Development of fluorinated derivatives for ¹⁹F NMR studies.
    Hypothesis-driven studies should combine molecular dynamics simulations (to predict binding kinetics) with advanced imaging (e.g., TIRF microscopy) to resolve spatiotemporal Ca²⁺ dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.